molecular formula C20H17N3O4 B5381637 (Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5381637
M. Wt: 363.4 g/mol
InChI Key: WVZPDKBWSLIHIB-MLPAPPSSSA-N
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Description

(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-3-25-17-9-19-18(26-11-27-19)7-12(17)6-13(10-21)20-22-15-5-4-14(24-2)8-16(15)23-20/h4-9H,3,11H2,1-2H3,(H,22,23)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZPDKBWSLIHIB-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C=C(C#N)C3=NC4=C(N3)C=C(C=C4)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C(/C#N)\C3=NC4=C(N3)C=C(C=C4)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the benzimidazole core.
  • Introduction of the ethoxy and methoxy groups.
  • Formation of the benzodioxole ring.
  • Coupling of the benzimidazole and benzodioxole moieties.
  • Introduction of the nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could explore its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be evaluated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in electronics, coatings, or polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.

    Modulation of gene expression: The compound could influence the expression of specific genes, affecting cellular function and behavior.

    Interaction with biomolecules: The compound may interact with proteins, nucleic acids, or lipids, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile may include other benzimidazole derivatives, benzodioxole-containing compounds, and nitrile-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, and physical properties compared to similar compounds.

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